molecular formula C19H38O10S B1681306 Thiol-PEG8-acid CAS No. 866889-02-3

Thiol-PEG8-acid

Cat. No.: B1681306
CAS No.: 866889-02-3
M. Wt: 458.6 g/mol
InChI Key: SKYJRDAORYSCAL-UHFFFAOYSA-N
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Description

Thiol-PEG8-acid is a polyethylene glycol-based linker that contains a thiol group and a terminal carboxylic acid. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The thiol group reacts with maleimide, ortho-pyridyl disulfide, vinylsulfone, and transition metal surfaces including gold and silver. The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate to form a stable amide bond .

Mechanism of Action

Target of Action

Thiol-PEG8-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

This compound, as a part of a PROTAC molecule, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the PROTAC to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, a complex that degrades proteins, leading to the degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound, via PROTACs, is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By manipulating this system, PROTACs can selectively degrade target proteins .

Pharmacokinetics

The pegylation of therapeutic molecules, such as in the case of this compound being part of a protac, is known to improve the pharmacokinetic properties of the molecule . PEGylation can increase solubility, prolong circulation time in the body, and decrease immunogenicity .

Result of Action

The primary result of the action of this compound, as part of a PROTAC, is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can be beneficial in cases where the target protein is contributing to disease pathology .

Action Environment

The action of this compound, as part of a PROTAC, can be influenced by various environmental factors. For instance, the presence of the target protein and the E3 ligase in the same cellular compartment is necessary for the PROTAC to function . Additionally, the intracellular concentration of ubiquitin and the activity of the proteasome can also influence the efficacy of the PROTAC .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thiol-PEG8-acid typically involves the conjugation of a thiol group to a polyethylene glycol chain with a terminal carboxylic acid. One common method involves the reaction of polyethylene glycol with thiol-containing compounds under controlled conditions. The reaction is often facilitated by the use of catalysts or activators to ensure efficient conjugation.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where polyethylene glycol is reacted with thiol-containing compounds. The reaction conditions are optimized to achieve high yield and purity. The product is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

    Addition: The thiol group can add to double bonds in compounds such as maleimides and vinylsulfones.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

    Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are common reducing agents.

    Substitution: Alkyl halides can be used in the presence of a base.

    Addition: Maleimides and vinylsulfones are common reagents for thiol addition reactions.

Major Products:

Scientific Research Applications

Thiol-PEG8-acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiol-PEG4-acid: Contains a shorter polyethylene glycol spacer, resulting in different solubility and reactivity properties.

    Thiol-PEG12-acid: Contains a longer polyethylene glycol spacer, which can affect the flexibility and steric properties of the conjugate.

    Maleimide-PEG8-acid: Contains a maleimide group instead of a thiol group, leading to different reactivity and applications.

Uniqueness: Thiol-PEG8-acid is unique due to its balanced polyethylene glycol spacer length, which provides an optimal combination of solubility, flexibility, and reactivity. This makes it particularly useful in applications where efficient conjugation and stable product formation are essential .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O10S/c20-19(21)1-2-22-3-4-23-5-6-24-7-8-25-9-10-26-11-12-27-13-14-28-15-16-29-17-18-30/h30H,1-18H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYJRDAORYSCAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584840
Record name 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866889-02-3
Record name 1-Sulfanyl-3,6,9,12,15,18,21,24-octaoxaheptacosan-27-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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